

An In-depth Technical Guide to the Chemical Properties of Isobutyramide

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Compound of Interest

Compound Name: *Isobutyramide*

Cat. No.: *B7769049*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **isobutyramide** (IUPAC name: 2-methylpropanamide). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating this compound. This document details its physical characteristics, chemical reactivity, and stability. Furthermore, it presents detailed experimental protocols for its synthesis and purification, summarizes key safety information, and illustrates relevant workflows and biological pathways using logical diagrams.

Introduction

Isobutyramide is a simple, branched-chain amide with the chemical formula C_4H_9NO .^{[1][2][3]} At room temperature, it exists as a white, needle-like crystalline powder.^{[1][4]} The compound is of significant interest in the pharmaceutical and biomedical fields. Notably, **isobutyramide** has been shown to activate the transcription of the human gamma-globin gene, making it a compound of interest for the treatment of β -thalassemia and sickle cell disease.^{[4][5][6]} It also serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals.^[1] This guide aims to consolidate the essential chemical data and procedural knowledge for effective use in a laboratory and research setting.

Chemical and Physical Properties

The fundamental properties of **isobutyramide** are summarized in the tables below, providing a quick reference for experimental planning and analysis.

Table 1: General and Physical Properties

Property	Value	Source(s)
IUPAC Name	2-methylpropanamide	[2][7]
Synonyms	2-Methylpropionamide, Isobutyrimidic acid	[8][9]
CAS Number	563-83-7	[1][2]
Molecular Formula	C ₄ H ₉ NO	[1][2][3]
Molecular Weight	87.12 g/mol	[1][2][10]
Appearance	White needle-like crystalline powder/solid	[1][4][11]
Melting Point	127-131 °C	[4][5][6]
Boiling Point	216-220 °C	[4][5][6]
Density	1.013 g/mL at 25 °C	[4][5][10]

Table 2: Solubility and Partition Coefficients

Property	Value	Source(s)
Water Solubility	Soluble	[1][4][5]
Other Solvents	Chloroform (Sparingly), DMSO (Slightly)	[4][5][12]
logP (Octanol/Water)	-0.079 to 0.003 (estimated)	[4][5]
pKa	16.60 ± 0.50 (Predicted)	[1][5][12]

Table 3: Spectroscopic Data

Spectrum Type	Key Features and Notes	Source(s)
^1H NMR	Data available in various solvents (e.g., CDCl_3).	[5][12]
^{13}C NMR	Spectral data has been recorded and is available for reference.	[1][12]
IR Spectroscopy	Spectra available (e.g., KBr disc, nujol mull, gas phase).	[4][12]
Mass Spectrometry	Electron ionization (EI) mass spectra are available, with a molecular ion peak corresponding to its molecular weight.	[8][12]

Chemical Reactivity and Stability

Stability: **Isobutyramide** is stable under normal ambient temperatures and pressures.[1][8]

Incompatibilities: It is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[8][9] Contact with these substances should be avoided to prevent vigorous reactions.

Hazardous Decomposition: When heated to decomposition, **isobutyramide** may emit toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[8]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for obtaining high-purity material. The following protocols are based on established methods.

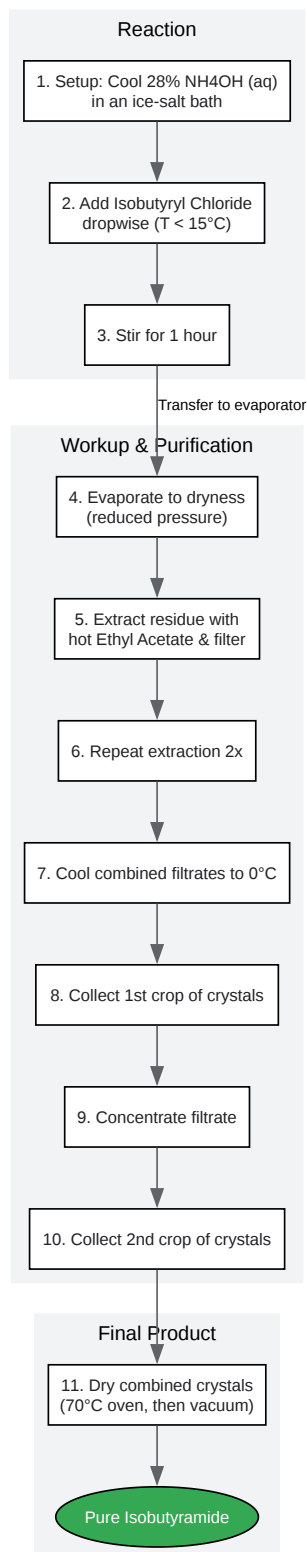
Synthesis of Isobutyramide via Ammonolysis of Isobutyryl Chloride

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for organic chemistry methods. It involves the reaction of isobutyryl chloride with concentrated aqueous ammonia.

Methodology:

- **Reaction Setup:** Place 1.25 L of cold, concentrated (28%) aqueous ammonia into a 3 L flask equipped with an efficient mechanical stirrer and a dropping funnel. The flask should be immersed in an ice-salt bath to maintain a low temperature.
- **Addition of Acid Chloride:** Add 318 g (3 moles) of isobutyryl chloride dropwise to the stirred ammonia solution. The rate of addition must be carefully controlled to keep the internal temperature below 15 °C.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture for an additional hour.
- **Workup - Evaporation:** Transfer the reaction mixture to a large vessel and evaporate it to dryness under reduced pressure. A steam bath can be used to facilitate this process. The resulting dry residue contains **isobutyramide** and ammonium chloride.
- **Extraction:** Boil the dry residue with 2 L of dry ethyl acetate for 10 minutes. Filter the hot solution quickly through a fluted filter paper.
- **Further Extractions:** Extract the residue remaining on the filter paper with two additional 1 L portions of boiling ethyl acetate.
- **Crystallization:** Combine the ethyl acetate extracts and cool the solution to 0 °C to crystallize the **isobutyramide**. Collect the crystals by filtration.
- **Second Crop:** Concentrate the filtrate to approximately 300 mL and chill to obtain a second crop of crystals.
- **Drying:** Combine both crops of **isobutyramide** and dry them in an oven at 70 °C for 3 hours, followed by drying in a vacuum desiccator. The expected yield is 203–215 g (78–83%) of white, needle-like crystals with a melting point of 127–129 °C.

Synthesis of Isobutyramide

[Click to download full resolution via product page](#)Caption: Workflow for **Isobutyramide** Synthesis.

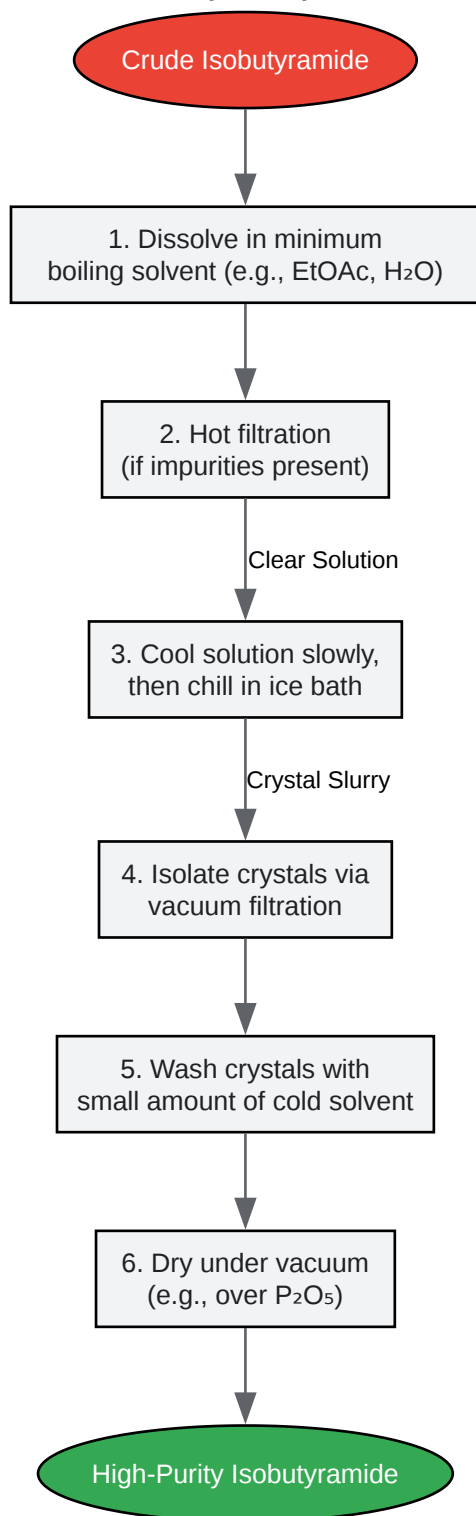
Purification by Recrystallization

For achieving high purity, **isobutyramide** can be purified by recrystallization.

Methodology:

- **Solvent Selection:** Choose a suitable solvent for recrystallization. Common solvents include acetone, benzene, chloroform, ethyl acetate, or water.^[4] Ethyl acetate is often used as demonstrated in the synthesis workup.
- **Dissolution:** Dissolve the crude **isobutyramide** in a minimum amount of the chosen boiling solvent to create a saturated solution.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- **Drying:** Dry the crystals thoroughly under vacuum, typically over a desiccant such as phosphorus pentoxide (P_2O_5) or sulfuric acid (H_2SO_4).^[4] Sublimation under vacuum is also an effective purification method.^[4]

Purification by Recrystallization

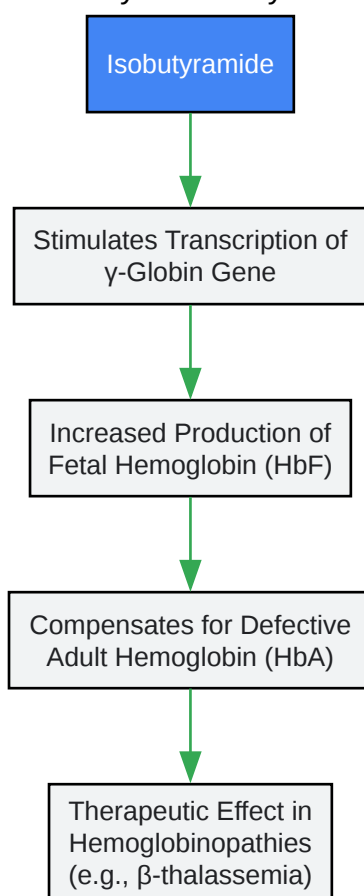
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Caption: General Recrystallization Workflow.

Biological Activity and Applications

Isobutyramide is recognized for its ability to induce the expression of the fetal γ -globin gene. [4][5] This property makes it a therapeutic candidate for hemoglobinopathies such as β -thalassemia and sickle cell disease, conditions caused by defects in the adult β -globin gene. By increasing the production of fetal hemoglobin (HbF, $\alpha_2\gamma_2$), **isobutyramide** can potentially compensate for the deficient adult hemoglobin (HbA, $\alpha_2\beta_2$), thereby alleviating the clinical symptoms of these diseases.

Logical Pathway of Isobutyramide Action



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Caption: **Isobutyramide's** Therapeutic Logic.

Safety Information

Emergency Overview: **Isobutyramide** is harmful if swallowed.[11] It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[8] The toxicological properties have not been fully investigated.[8]

Handling: Use with adequate ventilation and minimize dust generation.[8] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn. Wash thoroughly after handling.[8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.[1][8]

First Aid:

- Eyes: Flush with plenty of water for at least 15 minutes.[8]
- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
- Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of water. Do NOT induce vomiting. Seek medical attention.[8]
- Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration.[8]

Conclusion

Isobutyramide is a valuable compound with well-defined chemical and physical properties. Its role as a potential therapeutic agent for hemoglobinopathies underscores its importance in drug development. The synthesis and purification protocols provided in this guide are robust and can be readily implemented in a laboratory setting. Adherence to proper safety and handling procedures is essential when working with this chemical. This guide serves as a foundational resource for researchers and scientists, facilitating further investigation and application of **isobutyramide**.

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